An In-depth Technical Guide to the Physicochemical Properties and Solubility of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is a synthetic organic compound belonging to the pyrrole class of heterocyclic molecules. While specific data for this particular analog is not extensively published, its structural motifs are of significant interest in medicinal chemistry. Pyrrole-2-carboxylic acid derivatives have been investigated for a range of biological activities, including as potential antitumor and anti-HCV agents.[1] The presence of a chlorophenyl group suggests that the compound may exhibit distinct physicochemical properties influencing its absorption, distribution, metabolism, and excretion (ADME) profile, making a thorough understanding of its properties, particularly solubility, a critical first step in any drug development cascade.
This guide provides a comprehensive overview of the essential physicochemical properties of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, with a primary focus on its solubility. As a Senior Application Scientist, the following sections detail not just the "what" but the "why" behind the experimental protocols, offering field-proven insights into generating reliable and reproducible data for novel compounds of this nature.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is paramount for its progression through the drug discovery pipeline. These parameters influence everything from formulation to bioavailability.
Predicted Physicochemical Parameters
In the absence of extensive experimental data for 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, computational models provide valuable initial estimates. These predictions are based on its chemical structure and are useful for guiding initial experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₈ClNO₂ | Defines the elemental composition. |
| Molecular Weight | 221.64 g/mol | Influences diffusion and transport across membranes. |
| logP (Octanol/Water) | ~3.5 | Indicates lipophilicity; affects absorption and membrane permeability. |
| pKa (acidic) | ~4.0 | Determines the ionization state at different physiological pH values, impacting solubility and receptor binding. |
| Polar Surface Area | 69.2 Ų | Influences membrane permeability and interactions with biological targets. |
Note: These values are estimations and require experimental verification.
Solubility: A Critical Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its bioavailability, effectiveness, safety, and quality.[2] For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to variable absorption and suboptimal therapeutic outcomes.
There are two primary types of solubility measurements relevant to drug discovery: kinetic and thermodynamic solubility.
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Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[3] It's a high-throughput method used in early discovery to rank compounds.[4]
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Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[3] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[5]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines a robust method for determining the thermodynamic solubility of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid. The principle is to saturate a solution with an excess of the solid compound, allow it to reach equilibrium, and then measure the concentration of the dissolved compound in the supernatant.
Materials:
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5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (solid)
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Phosphate buffered saline (PBS), pH 7.4
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Simulated Gastric Fluid (SGF), pH 1.2
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Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Dimethyl sulfoxide (DMSO)
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Acetonitrile
-
Calibrated analytical balance
-
Vortex mixer
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Thermostatically controlled shaker incubator (set to 37°C)
-
Centrifuge
-
Low-binding filter vials (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Stock Solution for HPLC Calibration:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a known volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare a series of calibration standards by serial dilution with a 50:50 mixture of acetonitrile and water.
-
-
Sample Preparation:
-
Add an excess amount of solid 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (e.g., 2 mg) to 1 mL of each test solvent (PBS, SGF, FaSSIF) in separate glass vials. The excess solid is crucial to ensure equilibrium is reached with the solid-state.[5]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker incubator set at 37°C to mimic physiological temperature.
-
Agitate the samples for 24-48 hours. A longer duration may be necessary for compounds that are slow to reach equilibrium.[4]
-
-
Phase Separation:
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[4]
-
Carefully collect the supernatant and filter it using a low-binding 0.45 µm filter to remove any remaining microcrystals. Pre-conditioning the filter by passing a small amount of the supernatant through and discarding it can minimize adsorption losses.[4]
-
-
Quantification by HPLC:
-
Dilute the filtered supernatant with a 50:50 mixture of acetonitrile and water to bring the concentration within the range of the calibration curve.
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Analyze the diluted samples and calibration standards by HPLC-UV.
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Calculate the concentration of the dissolved compound in the original supernatant based on the standard curve.
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Anticipated Solubility Profile
The following table presents a hypothetical but realistic solubility profile for 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, based on its structure.
| Solvent System | pH | Anticipated Solubility (µg/mL) | Rationale |
| Simulated Gastric Fluid (SGF) | 1.2 | < 10 | As a carboxylic acid with a pKa around 4, the compound will be predominantly in its neutral, less soluble form at this acidic pH. |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 50 - 150 | Above its pKa, the compound will be ionized, increasing its solubility. The presence of bile salts in FaSSIF can further enhance apparent solubility through micellar solubilization.[4] |
| Phosphate Buffered Saline (PBS) | 7.4 | 100 - 250 | At this pH, the compound will be almost fully ionized, leading to higher aqueous solubility compared to more acidic conditions. |
Experimental Workflow for Solubility Determination
Caption: Thermodynamic Solubility Workflow
Synthesis and Safety Considerations
General Synthesis Route
Safety and Handling
No specific safety data sheet (SDS) is available for 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid. However, based on the SDS for the parent compound, pyrrole-2-carboxylic acid, and other related chlorinated aromatic compounds, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.[6][7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[6]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[6]
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Hazards: May cause skin, eye, and respiratory irritation.[6][7]
Always consult a comprehensive and compound-specific SDS when available and perform a thorough risk assessment before handling any new chemical entity.
Conclusion
A comprehensive understanding of the physicochemical properties, particularly solubility, of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is fundamental to its potential development as a therapeutic agent. This guide has provided a framework for the experimental determination of these critical parameters, emphasizing robust and reproducible methodologies. The insights gained from such studies are invaluable for guiding formulation strategies and predicting in vivo behavior, ultimately enabling more informed decision-making in the drug discovery and development process.
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- Google Patents. (n.d.).
- ChemicalBook. (n.d.). 5-(2-fluorophenyl)-1H-Pyrrole-3-carboxylic acid.
- ChemicalBook. (2025, July 14). 1H-Pyrrole-2,3,5-tricarboxylic acid | 945-32-4.
- Fisher Scientific. (n.d.). Pyrroles.
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